1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
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Overview
Description
This compound is a benzothiazole derivative . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring attached to a piperazine ring via a pentanone linker. The benzothiazole ring is substituted at the 4 and 7 positions with methyl groups.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Antimicrobial and Antibacterial Applications
Research has demonstrated the potential of benzothiazole derivatives in combating bacterial infections. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds have also exhibited inhibitory activity against MRSA and VRE bacterial strains, highlighting their significance as potential antimicrobial agents (Mekky & Sanad, 2020).
Anticancer Activity
Derivatives of the compound have been investigated for their anticancer properties. One study focused on the synthesis and evaluation of anti-bone cancer activity, revealing the compound's potential against human bone cancer cell lines, including U2OS, Saos-2, and GC9811. The research suggests these derivatives could play a role in the development of new anticancer therapies (Lv et al., 2019).
Anti-acetylcholinesterase Activity
Some benzothiazole-based derivatives bearing piperazine have been synthesized to investigate their anticholinesterase properties. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), identifying several as potent anticholinesterase agents. This highlights their potential use in treating diseases associated with neurotransmitter dysregulation, such as Alzheimer's (Mohsen et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives have also found applications in the field of corrosion science. Experimental and theoretical studies have demonstrated the effectiveness of these compounds as corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces provides a protective layer against corrosion, highlighting their potential in industrial applications (Hu et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-5-6-15(22)20-9-11-21(12-10-20)18-19-16-13(2)7-8-14(3)17(16)23-18/h7-8H,4-6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWGQOBQQFDIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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